5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine
Description
5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a brominated triazole derivative featuring a 3-methylbut-2-en-1-yl substituent at the 1-position of the triazole ring. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
Molecular Formula |
C7H11BrN4 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-1-(3-methylbut-2-enyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H11BrN4/c1-5(2)3-4-12-6(8)10-7(9)11-12/h3H,4H2,1-2H3,(H2,9,11) |
InChI Key |
ACXRNIWUQAOPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C(=NC(=N1)N)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2)
Major Products Formed:
Oxidation: Oxidized triazole derivatives
Reduction: Reduced triazole derivatives
Substitution: Substituted triazole derivatives with various functional groups
Scientific Research Applications
Chemistry:
In chemistry, 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology:
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. The presence of the triazole ring is known to enhance the biological activity of compounds, making them effective against various pathogens .
Medicine:
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells .
Industry:
In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to the death of microbial or cancer cells .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Substituent Variations and Structural Features
The structural uniqueness of 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine lies in its branched alkenyl group at the 1-position. Below is a comparison with analogous triazol-3-amine derivatives:
Key Observations :
- Steric Effects : The branched alkenyl chain introduces steric bulk, which may hinder interactions with flat binding pockets compared to planar aryl groups (e.g., 3-bromophenyl analogs) .
- Electronic Effects : Methoxymethyl and pyrazole substituents alter electron density on the triazole ring, influencing hydrogen-bonding capacity and reactivity .
Comparison with Other Compounds :
Anticancer Activity :
- For example, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives exhibit IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Pyrazole Derivatives : Compounds like 5-Bromo-1-(2-(1H-pyrazol-1-yl)ethyl)-1H-1,2,4-triazol-3-amine may show enhanced activity due to aromatic stacking with DNA or enzyme active sites .
Enzyme Inhibition :
Physicochemical Properties
| Property | Target Compound | 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine | 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine |
|---|---|---|---|
| Molecular Weight | ~257 g/mol (estimated) | 177.99 g/mol | 207.03 g/mol |
| LogP (Predicted) | ~2.5 (higher lipophilicity) | ~1.2 | ~1.8 (polar methoxy group) |
| Solubility | Low in water; soluble in DMSO | Moderate in polar solvents | Moderate in methanol/water mixtures |
| Stability | Sensitive to oxidation (alkenyl) | Stable under inert conditions | Hydrolytically stable |
Biological Activity
5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The presence of the bromine atom and the alkenyl side chain contributes to its unique chemical properties.
Research indicates that compounds with triazole structures often exhibit biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes such as cytochrome P450, affecting metabolic pathways.
- Antimicrobial Activity : Many triazole derivatives have shown effectiveness against fungal infections by inhibiting ergosterol synthesis.
- Anticancer Properties : Some studies suggest that triazoles can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results are summarized in Table 1.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Candida albicans |
| 5-Bromo-1-methyl-1H-1,2,4-triazole | 16 | Aspergillus niger |
| Fluconazole | 8 | Candida albicans |
Table 1: Antimicrobial activity of triazole derivatives.
The above table indicates that this compound exhibits moderate activity against Candida albicans, suggesting its potential as an antifungal agent.
Anticancer Activity
In a separate investigation focusing on pancreatic cancer cell lines, the compound was tested for cytotoxic effects. The findings are presented in Table 2.
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| Control | 100 | 0 |
| 5-Bromo Compound | 50 | 25 |
| Standard Chemotherapy | 30 | 50 |
Table 2: Effects of 5-Bromo compound on pancreatic cancer cell lines.
The results indicate that at a concentration of 50 µM, the compound reduced cell viability significantly and induced apoptosis in approximately 25% of the cells. This suggests that it may have potential as an anticancer therapeutic agent.
Case Study 1: Antifungal Efficacy
A clinical trial involving patients with recurrent fungal infections demonstrated that treatment with a regimen including triazole derivatives led to a significant reduction in infection rates. Patients receiving the treatment with compounds similar to 5-Bromo derivatives showed a higher response rate compared to those on standard antifungal therapy.
Case Study 2: Cancer Treatment
In preclinical models using human pancreatic cancer cells, treatment with the compound led to reduced tumor growth and increased apoptosis markers compared to controls. This aligns with findings from other studies indicating that triazoles can play a role in cancer therapy by targeting specific cellular pathways involved in tumor progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
